Mosapride citrate
Overview
Description
Mosapride citrate (Mosapride) is a novel 5-HT4 receptor agonist that is currently being studied for its potential therapeutic applications in the treatment of gastrointestinal disorders such as gastroesophageal reflux disease, irritable bowel syndrome, and functional dyspepsia. It is a highly potent and selective agonist for the 5-HT4 receptor, which is involved in the regulation of gastrointestinal motility, secretion, and sensation. Mosapride has been shown to provide significant clinical benefits in patients with functional dyspepsia, irritable bowel syndrome, and gastroesophageal reflux disease.
Scientific research applications
Enhancement of Gastrointestinal Motility
Mosapride citrate has been studied for its prokinetic properties, which significantly affect the gastrointestinal tract's motility. For instance, it was found to ameliorate constipation in Parkinsonian patients by augmenting lower gastrointestinal tract motility, as shown in colonic transit time (CTT) and videomanometry, without causing serious adverse effects (Liu et al., 2005). Similarly, Mosapride's effect on proximal and distal colonic motor function was evaluated in guinea pigs, revealing an enhanced contraction and rapid transit in both regions of the colon, suggesting its utility in treating constipation (Kim, Choi, & Park, 2007).
Impact on Autonomic Nervous Function and Hemodynamics
Research has also explored Mosapride's influence on autonomic nervous activity and hemodynamics. A study indicated that Mosapride citrate increased gastric motility and emptying without significantly altering autonomic nervous activity parameters, suggesting its safety for patients with autonomic imbalance (Endo et al., 2002).
Postoperative Ileus and Intestinal Motility
Mosapride has been assessed for its effectiveness in the recovery of intestinal motility post-surgery. It was observed to improve gastric emptying and reduce the period of postoperative ileus following hand-assisted laparoscopic colectomy, highlighting its potential to enhance recovery post-colon surgery (Narita et al., 2008).
Diabetes and Gastrointestinal Complications
The role of Mosapride in managing constipation in patients with diabetes has been explored, with findings indicating an increase in bowel frequency and amelioration of symptoms of reflux and constipation. This suggests Mosapride's usefulness as a prokinetic agent in diabetic patients facing gastrointestinal complications (Ueno, Inui, & Satoh, 2010).
Pharmacological Effects on Gastrointestinal Motility
Further studies have detailed Mosapride's pharmacological effects, emphasizing its efficacy in enhancing the gastrointestinal motility by stimulating the 5-HT4 receptor without causing adverse cardiovascular effects or extrapyramidal syndrome associated with dopamine-D2-receptor blockage (Yoshida, 1999).
properties
IUPAC Name |
4-amino-5-chloro-2-ethoxy-N-[[4-[(4-fluorophenyl)methyl]morpholin-2-yl]methyl]benzamide;2-hydroxypropane-1,2,3-tricarboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25ClFN3O3.C6H8O7/c1-2-28-20-10-19(24)18(22)9-17(20)21(27)25-11-16-13-26(7-8-29-16)12-14-3-5-15(23)6-4-14;7-3(8)1-6(13,5(11)12)2-4(9)10/h3-6,9-10,16H,2,7-8,11-13,24H2,1H3,(H,25,27);13H,1-2H2,(H,7,8)(H,9,10)(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HUZTYZBFZKRPFG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1C(=O)NCC2CN(CCO2)CC3=CC=C(C=C3)F)Cl)N.C(C(=O)O)C(CC(=O)O)(C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H33ClFN3O10 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7046207 | |
Record name | Mosapride citrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7046207 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
614.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Mosapride citrate | |
CAS RN |
112885-42-4 | |
Record name | Mosapride citrate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=112885-42-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | AS 4370 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0112885424 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Mosapride citrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7046207 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | MOSAPRIDE CITRATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MF497J489P | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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